molecular formula C16H12N2O3S B5467268 (5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

(5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B5467268
M. Wt: 312.3 g/mol
InChI Key: RUSPSFGXHSNMOT-UKTHLTGXSA-N
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Description

(5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is a synthetic organic compound that belongs to the class of diazinane derivatives This compound is characterized by its unique structure, which includes a 1,3-diazinane ring substituted with a 3-methylphenyl group and a thiophen-2-ylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-methylbenzaldehyde with thiophene-2-carbaldehyde in the presence of a base to form the corresponding Schiff base. This intermediate is then cyclized with urea under acidic conditions to yield the final diazinane derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the diazinane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione is studied for its unique reactivity and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(4-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • (5E)-1-(3-chlorophenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
  • (5E)-1-(3-methylphenyl)-5-(furan-2-ylmethylidene)-1,3-diazinane-2,4,6-trione

Uniqueness

The uniqueness of (5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.

Properties

IUPAC Name

(5E)-1-(3-methylphenyl)-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-10-4-2-5-11(8-10)18-15(20)13(14(19)17-16(18)21)9-12-6-3-7-22-12/h2-9H,1H3,(H,17,19,21)/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUSPSFGXHSNMOT-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=CS3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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